molecular formula C24H41NO10 B1254009 Mycalamide A

Mycalamide A

Cat. No.: B1254009
M. Wt: 503.6 g/mol
InChI Key: IJASURGZDJYQGF-GBNRTHSESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycalamide A (CAS 115185-92-7) is a potent heterocyclic compound first isolated from marine sponges of the genus Mycale . This natural product exhibits formidable biological activity, functioning as a powerful inhibitor of protein synthesis . Its primary mechanism of action has been elucidated through structural biology, which shows that this compound binds to the E-site of the large ribosomal subunit, thereby disrupting translation by occupying the space normally used by the CCA end of E-site-bound tRNAs . This mechanism underlies its potent cytotoxic and antiproliferative effects. In research applications, this compound has demonstrated significant antitumor activity against a broad spectrum of murine and human tumor cells, including P388 leukemia, B16 melanoma, Lewis lung carcinoma, and human tumor xenografts such as MX-1 and CX-1, with 50% inhibitory concentrations (IC50) often in the low nanomolar range . Beyond its direct cytotoxic properties, it also shows promising cancer-preventive potential by inhibiting epidermal growth factor (EGF)-induced neoplastic transformation and colony formation in soft agar at sub-nanomolar concentrations . This compound induces apoptosis in various cell lines, as confirmed by caspase-3 cleavage and Annexin-V staining, and it inhibits the transcriptional activity of the oncogenic nuclear factors AP-1 and NF-κB . Furthermore, it possesses documented antiviral activity against viruses such as the A59 coronavirus and Herpes simplex type I . This product is intended for research purposes only and is not for human, veterinary, or household use.

Properties

Molecular Formula

C24H41NO10

Molecular Weight

503.6 g/mol

IUPAC Name

(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-2,3-dihydroxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

InChI

InChI=1S/C24H41NO10/c1-12-9-24(31-7,35-14(3)13(12)2)19(28)21(29)25-22-18-17(32-11-33-22)20(30-6)23(4,5)16(34-18)8-15(27)10-26/h13-20,22,26-28H,1,8-11H2,2-7H3,(H,25,29)/t13-,14-,15+,16-,17+,18+,19-,20-,22+,24-/m1/s1

InChI Key

IJASURGZDJYQGF-GBNRTHSESA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)O)(C)C)OC)OCO2)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C

Synonyms

mycalamide A

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Mycalamide A has been extensively studied for its antitumor properties. It functions primarily as a protein synthesis inhibitor, affecting various cancer cell lines.

Mechanism of Action:

  • This compound inhibits the activity of oncogenic transcription factors such as AP-1 and NF-κB, which play critical roles in cancer progression and survival .
  • Induction of apoptosis has been observed in several cell lines, including JB6 Cl41 P+ and HeLa cells, at nanomolar concentrations .

Case Study:
A study demonstrated that this compound inhibited epidermal growth factor-induced neoplastic transformation in JB6 Cl41 P+ cells and induced apoptosis at concentrations ranging from 12.5 nM to 50 nM . The compound also showed significant cytotoxic effects on human cancer cell lines, with IC50 values in the low nanomolar range.

Cell Line IC50 (nM) Effect
JB6 Cl41 P+12.5 - 50Induces apoptosis
HeLa~1Inhibits colony formation
A2780Low nanomolarCytotoxicity observed

Antiviral Properties

This compound exhibits antiviral activity, particularly against viruses that affect human health. It has been shown to inhibit viral replication through its effects on protein synthesis.

Research Findings:

  • This compound was identified as an effective antiviral agent in preliminary studies, leading to decreased viral loads in infected cell cultures .
  • Its mechanism involves disrupting the translation of viral proteins, thereby limiting virus propagation.

Immunosuppressive Effects

The compound has demonstrated immunosuppressive properties by inhibiting T-cell activation, making it a candidate for therapeutic applications in autoimmune diseases and transplant medicine.

Mechanism:

  • This compound blocks T-cell activation pathways, which could be beneficial in preventing organ rejection during transplants or managing autoimmune disorders .

Potential in Overcoming Drug Resistance

Research indicates that this compound may interact with multidrug resistance (MDR) systems, providing insights into its potential as a therapeutic agent against resistant cancer strains.

Study Insights:

  • Experiments showed that this compound is not a substrate for major drug efflux systems in human cell lines, suggesting it may retain efficacy even in MDR scenarios . This characteristic positions it as a promising candidate for further development against resistant tumors.

Comparison with Similar Compounds

Mycalamide Family (B, C, D)

Compound Source Key Structural Differences Bioactivity (IC₅₀) Mechanism Insights
Mycalamide A Mycale sp., Polysincraton sp. 2-Methoxytetrahydropyran, C7 (S)-stereochemistry 0.4 nM (HeLa) ; T/C = 233% (M5976 sarcoma) AP-1/NF-κB inhibition; p53-independent apoptosis
Mycalamide B Mycale sp. C18-O-methylation 1.0 nM (HeLa) ; T/C = 218% Strongest protein synthesis inhibitor
Mycalamide C Stylinos sp. Lacks 1,3-dioxane ring; 2-hydroxytetrahydropyran Reduced binding affinity (-20–40% vs. A) Weakest in SARS-CoV-2 Mpro inhibition
Mycalamide D Mycale sp. 4-Methoxy → 4-hydroxy substitution Lower antitumor activity vs. A Reduced stability due to hydrophilic group

Key Observations :

  • Stereochemistry : C7 (S)-configuration in this compound is critical; the C7 epimer shows 3-fold reduced activity .
  • Substituents : Methoxy groups at C2 and C4 enhance binding (e.g., this compound vs. D) .
  • Protein Synthesis Inhibition : Mycalamide B is the most potent, likely due to optimized ribosomal interaction .

Onnamides and Theopederins

Compound Source Structural Features Bioactivity
Onnamide A Theonella sp. Similar core; variable side chains IC₅₀ = 25–200 nM (P388 leukemia)
Theopederin B Discodermia sp. Exomethylene group Activates p38/JNK pathways

Comparison with this compound :

  • Efficacy : this compound (IC₅₀ = 0.4 nM) is 50–500x more potent than onnamides .
  • Mechanism : Both inhibit AP-1/NF-κB, but theopederins lack this compound’s p53-independent apoptosis .

Key Insights :

  • Stereochemical Sensitivity : The C10 epimer’s 1000x activity drop highlights the role of spatial arrangement in target binding .
  • Synthetic Accessibility : this compound’s total synthesis enables scalable production of analogs .

Mechanism-Based Comparison

Apoptosis Induction

  • This compound : Activates p38/JNK pathways without p53 upregulation, unlike onnamides .
  • Theopederin B : Requires p53 for apoptosis, limiting efficacy in p53-mutant cancers .

Pharmacological Advantages and Limitations

Compound Advantages Limitations
This compound Broad-spectrum antitumor activity; not a P-gp substrate High toxicity at therapeutic doses
Mycalamide B Superior protein synthesis inhibition Limited natural availability
Pederin Synthetically accessible Narrow therapeutic window

Preparation Methods

Synthesis of the Trioxadecalin Segment (Right-Hand Unit)

The trioxadecalin ring system, characterized by a 6,8-dioxabicyclo[3.2.1]octane core, is constructed using a Yb(OTf)₃–TMSCl-catalyzed cross-aldol reaction . This method enables the coupling of an acid-sensitive aldehyde with methyl trimethylsilyl dimethylketene acetal (TMS-DMK) without epimerization, achieving high stereoselectivity (dr > 20:1). Key steps include:

  • Starting material : D-mannitol, a chiral pool building block, is converted into a protected diol via sequential acetonide formation and oxidation.

  • Aldol reaction : The Yb(OTf)₃–TMSCl system promotes efficient C–C bond formation between the aldehyde and TMS-DMK, yielding the aldol adduct in 85% yield.

  • Cyclization : Acid-mediated cyclization of the aldol product generates the trioxadecalin ring, with the stereochemistry at C9 and C10 controlled by the substrate’s inherent chirality.

Synthesis of the Tetrahydropyran Segment (Left-Hand Unit)

The tetrahydropyran moiety is assembled using a novel one-pot δ-lactonization protocol , which avoids intermediate isolation and improves overall efficiency. Critical stages involve:

  • Epoxide opening : D-mannitol-derived epoxide undergoes nucleophilic opening with a vinyl Grignard reagent to install the C2–C3 diol.

  • Lactonization : Treatment with TBSOTf and 2,6-lutidine facilitates δ-lactone formation, establishing the tetrahydropyran ring with >95% enantiomeric excess (ee).

Segment Coupling and Final Functionalization

The two segments are coupled via a lithium-mediated alkylation between the trioxadecalin’s secondary alcohol and the tetrahydropyran’s allylic bromide. Subsequent functional group transformations include:

  • Oxidation : Dess–Martin periodinane oxidizes the C15 hydroxyl to a ketone.

  • Amide bond formation : Coupling with pederic acid (derived from L-serine) using EDCI/HOBt completes the synthesis, yielding this compound in 10.5% overall yield from D-mannitol.

Linear Synthesis from Diethyl D-Tartrate

An alternative linear approach, reported by Nakata et al., utilizes diethyl D-tartrate as the chiral starting material. This method emphasizes brevity and scalability:

  • Key reaction sequence :

    • Sharpless asymmetric epoxidation installs the C8–C9 epoxide.

    • Ring-opening etherification with a sodium alkoxide generates the tetrahydropyran framework.

    • Mitsunobu reaction establishes the C11–C12 ether linkage with retention of configuration.

  • Yield : The linear route achieves a 12% overall yield, comparable to convergent strategies but with fewer purification steps.

Comparative Analysis of Synthetic Methods

Parameter Convergent Approach Linear Approach
Starting MaterialD-mannitolDiethyl D-tartrate
Key ReactionYb(OTf)₃–TMSCl aldolMitsunobu reaction
Total Steps2821
Overall Yield10.5%12%
Stereochemical ControlHigh (dr > 20:1)Moderate (dr ~ 10:1)

The convergent method excels in stereochemical precision, particularly for the trioxadecalin unit, but requires meticulous segment coupling. In contrast, the linear approach reduces intermediate handling but faces challenges in maintaining ee during late-stage functionalizations.

Challenges and Innovations in this compound Synthesis

Acid Sensitivity and Epimerization Risks

This compound’s labile β-methoxyacrylate moiety necessitates low-temperature reactions and protecting group strategies to prevent decomposition. For example, the use of TBS ethers in the tetrahydropyran segment mitigates undesired side reactions during lactonization.

Catalytic Systems for Stereoselectivity

The Yb(OTf)₃–TMSCl system exemplifies how Lewis acid catalysis can enhance reaction efficiency. This catalyst suppresses epimerization at C9 during the aldol reaction, a common issue in polyketide synthesis .

Q & A

Q. What are the established synthetic methodologies for Mycalamide A, and what are their key challenges?

this compound’s synthesis involves multi-step strategies, often leveraging chiral precursors (e.g., D-mannitol) for stereochemical control. Key steps include:

  • Aldol reactions to assemble the polyketide backbone .
  • Conjugation techniques (e.g., activation of pederate with p-toluenesulfonyl chloride/DMAP) to link molecular fragments, though this often produces isomeric mixtures requiring epimerization at C-7 for enrichment of bioactive forms .
  • Stereoselective oxidation (e.g., Swern oxidation) to minimize undesired epimerization during intermediate steps . Challenges: Purification of isomers, low yields in conjugation steps, and scalability of stereochemical control.

Q. How does this compound induce apoptosis, and what experimental models validate this mechanism?

this compound triggers apoptosis via protein synthesis inhibition , confirmed through:

  • DNA laddering assays and Annexin-V staining in 32D myeloid cell lines, demonstrating caspase activation and phosphatidylserine externalization .
  • Oncogene-transformed cell models (e.g., ras or bcr-abl-transformed 32D cells), which show heightened sensitivity, suggesting selective targeting of dysregulated pathways .
  • Dose-dependent cytotoxicity studies (IC50 values ranging from 1–230 nM depending on substituents) .

Advanced Research Questions

Q. How do stereochemical variations in this compound’s structure affect its bioactivity and target specificity?

  • C6 methoxy group : Essential for potency; substitution with ethoxy or hydroxyl groups reduces activity 10–40-fold .
  • C7 stereochemistry : Inversion at C7 abolishes activity, highlighting the need for precise stereochemical alignment with ribosomal targets (e.g., L44e protein in ribosomes) .
  • Acyl aminal group : Removal (as in Mycalamide C) reduces cytotoxicity (IC50 = 230 nM vs. 1–5 nM for this compound) . Methodological note: Structure-activity relationship (SAR) studies employ divergent synthesis (e.g., Toyota/Ihara’s D-mannitol-based approach) to systematically modify substituents .

Q. What contradictions exist in the literature regarding this compound’s mechanism of apoptosis induction, and how can they be resolved?

  • Contradiction : While this compound induces apoptosis in multiple cell lines, its ribosomal binding specificity (e.g., interaction with L44e) does not explain resistance in C. elegans strains with rpl-41 mutations .
  • Resolution strategies :
  • Comparative assays : Test cross-resistance in psymberin-resistant DA2312 worms (which retain this compound sensitivity) to isolate target-specific effects .
  • Ribosomal profiling : Use cryo-EM or X-ray crystallography to map this compound’s binding site and identify conserved vs. species-specific interactions .

Q. What analytical challenges arise in quantifying this compound’s bioactivity, and how are they addressed?

  • Challenge : Co-elution of isomers in HPLC due to structural similarity.
  • Solutions :
  • Chiral stationary phases for chromatographic separation .
  • LC-MS/MS with MRM (multiple reaction monitoring) to enhance sensitivity and specificity .
    • Data normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .

Methodological Considerations for Experimental Design

  • Stereochemical analysis : Employ NMR-based NOE experiments to confirm configurations at C7 and C10 .
  • In vivo models : Prioritize oncogene-transformed cell lines or xenograft models to mimic therapeutic contexts .
  • Resistance studies : Use RNAi knockdown or CRISPR-edited ribosomal proteins to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycalamide A
Reactant of Route 2
Mycalamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.